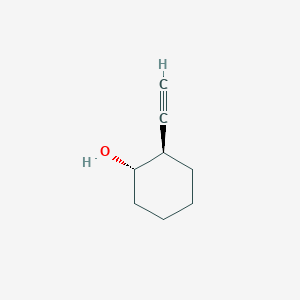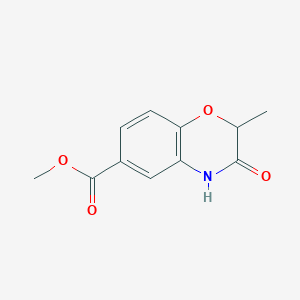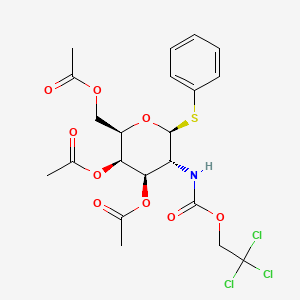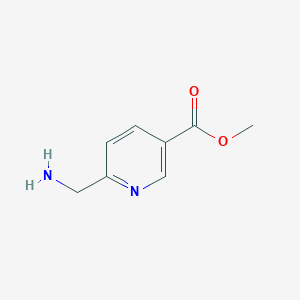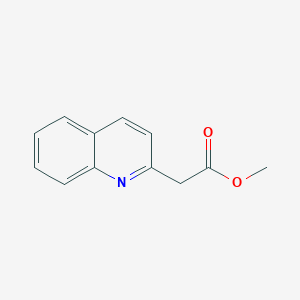
Acétate de méthyle 2-(quinoléin-2-yl)
Vue d'ensemble
Description
“Methyl 2-(quinolin-2-yl)acetate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is also known by its IUPAC name, 2-quinolinylmethyl acetate .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 2-(quinolin-2-yl)acetate”, has been a subject of interest in medicinal chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 2-(quinolin-2-yl)acetate” can be represented by the InChI code1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 . The compound has a complexity of 230 and a topological polar surface area of 39.2 Ų . Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(quinolin-2-yl)acetate” and its derivatives are diverse and complex . For instance, Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Physical and Chemical Properties Analysis
“Methyl 2-(quinolin-2-yl)acetate” has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Applications De Recherche Scientifique
Activité anticancéreuse
Le squelette quinoléique, auquel appartient l’acétate de méthyle 2-(quinoléin-2-yl), est un motif important dans le développement de médicaments anticancéreux. Des composés ayant cette structure ont été rapportés pour activer l’apoptose cellulaire et présenter des propriétés antitumorales par le biais de divers mécanismes, notamment l’arrêt du cycle cellulaire, l’induction de l’apoptose, l’inhibition de l’angiogenèse et la modulation de la sensibilité des récepteurs nucléaires .
Propriétés antimicrobiennes
Les dérivés de la quinoléine, y compris l’acétate de méthyle 2-(quinoléin-2-yl), ont été utilisés pour leurs activités bactéricides et bactériolitiques. Ces composés sont souvent explorés pour leur potentiel à lutter contre les infections bactériennes, certains montrant des résultats prometteurs contre les souches résistantes .
Effets neuroprotecteurs
La recherche a indiqué que les composés quinoléiques peuvent jouer un rôle dans la neuroprotection, en particulier dans les maladies comme la maladie d’Alzheimer. Ils ont été étudiés pour leur capacité à inhiber l’acétylcholinestérase, qui est une cible pour le traitement de la maladie d’Alzheimer .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de la quinoléine en font des candidats pour le traitement des affections inflammatoires. L’acétate de méthyle 2-(quinoléin-2-yl) peut contribuer à ce domaine en inhibant les voies qui conduisent à l’inflammation .
Potentiel antidiabétique
Certains composés quinoléiques ont montré des activités antidiabétiques, suggérant que l’acétate de méthyle 2-(quinoléin-2-yl) pourrait être étudié pour son potentiel à moduler les taux de sucre dans le sang et à fournir une nouvelle approche de la gestion du diabète .
Capacités antioxydantes
L’activité antioxydante des dérivés de la quinoléine est un autre domaine d’intérêt, car ces composés peuvent neutraliser les radicaux libres et réduire le stress oxydatif, qui est impliqué dans diverses maladies chroniques .
Effets diurétiques
Les composés quinoléiques ont été remarqués pour leurs effets diurétiques, qui pourraient être bénéfiques dans les conditions où l’élimination de l’excès de liquide du corps est souhaitée. Cette application pourrait s’étendre à la gestion de conditions comme l’hypertension et l’œdème .
Actions psychotropes
Enfin, les effets psychotropes des dérivés de la quinoléine sont explorés, certains composés affectant les systèmes de neurotransmetteurs. Cela suggère un potentiel pour l’acétate de méthyle 2-(quinoléin-2-yl) à être utilisé dans le traitement de certains troubles de santé mentale .
Orientations Futures
The future directions for “Methyl 2-(quinolin-2-yl)acetate” and its derivatives could involve further exploration of their synthesis protocols and biological activities . This could provide new clues or possibilities for the discovery of new and better drugs from the original naturally occurring quinoline and quinazoline alkaloids . Additionally, the design of new derivatives of phenoxy acetate and its derivatives could enhance the quality of life .
Propriétés
IUPAC Name |
methyl 2-quinolin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSNNDPZBIWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442404 | |
| Record name | Methyl 2-(quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52249-48-6 | |
| Record name | Methyl 2-(quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(quinolin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


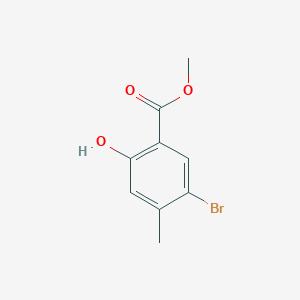

![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

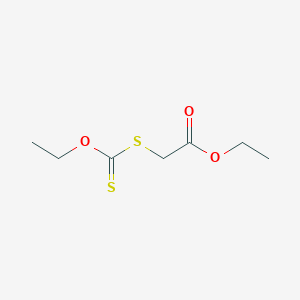

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)
